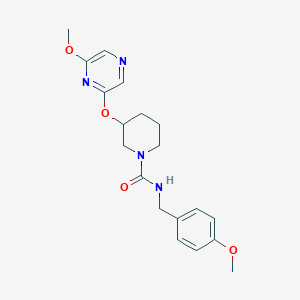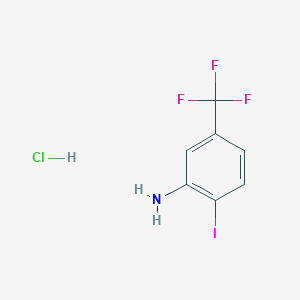
2-Iodo-5-(trifluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the formula C7H6ClF3IN. It is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of 2-Iodo-5-(trifluoromethyl)aniline hydrochloride can be achieved through a reaction with iron and acetic acid in ethanol at 23℃ for 3 hours . Another method involves dissolving 2-Iodo-5-(trifluoromethyl)aniline in a mixture of water and acetonitrile, to which HCl is added. The solution is then cooled to -5 C and a solution of sodium nitrite in water is added slowly .Molecular Structure Analysis
The molecular weight of 2-Iodo-5-(trifluoromethyl)aniline hydrochloride is 287.02 . The InChI Key is KJTQOUZTJKNWGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.21 . It is soluble, with a solubility of 0.0607 mg/ml or 0.000211 mol/l .Applications De Recherche Scientifique
Organic Synthesis Enhancements
Research into the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) demonstrates its effectiveness in the functionalization of anilides, particularly in the introduction of hydroxy groups and the N-iodophenylation of N-arylamides. This method emphasizes the versatility of iodine-based reagents in organic synthesis, enabling selective transformations based on the electronic nature of the acyl and phenyl groups involved (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Catalysis and Synthesis of Heterocycles
The use of 2-Iodo-5-(trifluoromethyl)aniline derivatives as transient directing groups in Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes has been highlighted. This approach facilitates the efficient and functional-group-tolerant synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in the construction of complex heterocyclic structures (Wu et al., 2021).
Polymerization Processes
The compound also finds applications in the field of polymer science, particularly in the chemical polymerization of aniline using periodic acid as an oxidant. This research introduces a novel approach to the synthesis of conductive polymers, where 2-Iodo-5-(trifluoromethyl)aniline derivatives could potentially play a role in doping processes to enhance electrical conductivity (Can, Uzun, & Pekmez, 2009).
Spectroscopic and Structural Characterization
The compound's utility extends to the spectroscopic and structural characterization of novel interaction products, such as the study of 5-trifluoromethyl-pyridine-2-thione with iodine. This research demonstrates the compound's relevance in exploring the formation of n–σ* complexes and their structural implications, potentially opening new pathways for the development of antithyroid drugs (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Advanced Material Development
Further investigations into the palladium-catalyzed anilide ortho-arylation exemplify the compound's contribution to advanced material synthesis. This method facilitates the creation of phenanthridines, indicating the compound's potential in developing novel organic materials with specific optical or electronic properties (Shabashov & Daugulis, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-iodo-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN.ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;/h1-3H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKHFKHSIHLLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-(trifluoromethyl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

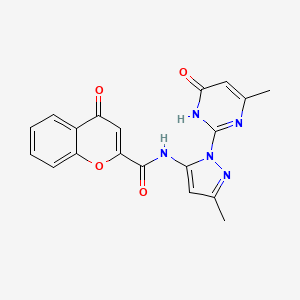
![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)
![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
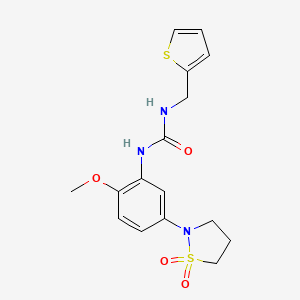
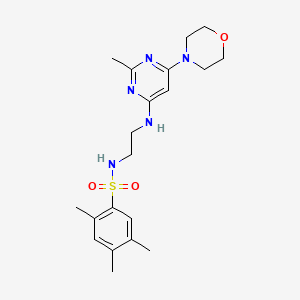
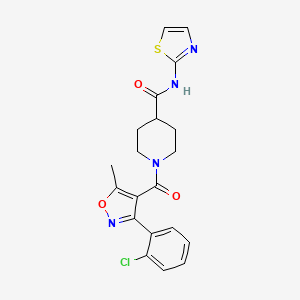
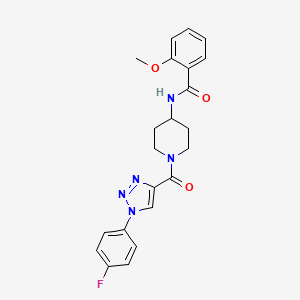

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
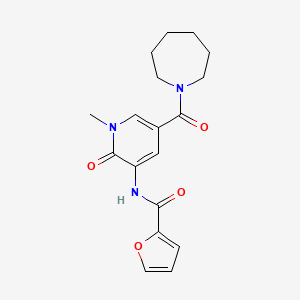
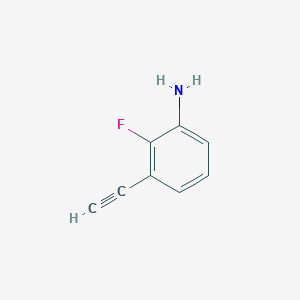
![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
